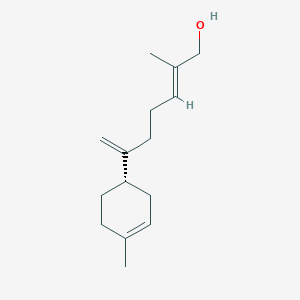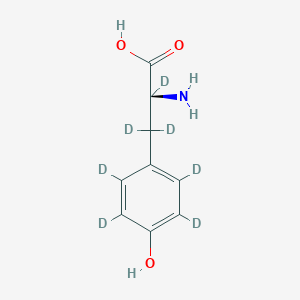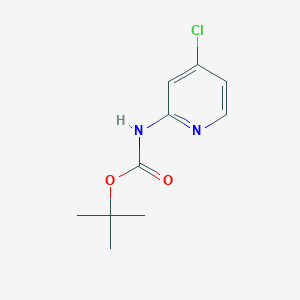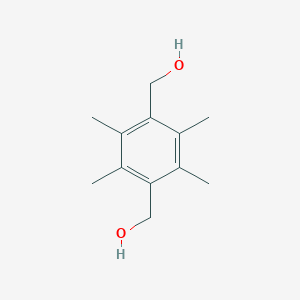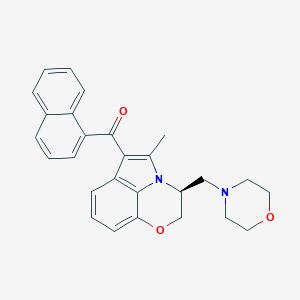
5-苯甲酰戊酸
概述
描述
It is a white to almost white crystalline powder with a melting point of 76-78°C . This compound is used in various chemical reactions and has applications in scientific research.
科学研究应用
5-Benzoylpentanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in studies involving enzyme inhibition and metabolic pathways.
Medicine: Research into its potential therapeutic effects and drug development.
Industry: Used in the production of specialty chemicals and materials.
准备方法
Synthetic Routes and Reaction Conditions
5-Benzoylpentanoic acid can be synthesized through several methods. One common synthetic route involves the Friedel-Crafts acylation of valeric acid with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under reflux conditions .
Industrial Production Methods
Industrial production of 5-Benzoylpentanoic acid may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
化学反应分析
Types of Reactions
5-Benzoylpentanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the benzoyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzoylpentanoic acids depending on the nucleophile used.
作用机制
The mechanism of action of 5-Benzoylpentanoic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes, affecting metabolic processes. The exact molecular targets and pathways depend on the specific application and context of its use .
相似化合物的比较
Similar Compounds
- 5-Phenylvaleric acid
- 6-Phenylhexanoic acid
- Ethyl 6-oxo-6-phenylhexanoate
Uniqueness
5-Benzoylpentanoic acid is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its benzoyl group and pentanoic acid chain provide distinct reactivity and properties compared to similar compounds .
属性
IUPAC Name |
6-oxo-6-phenylhexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c13-11(8-4-5-9-12(14)15)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIEMSTCGCMIJTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40194356 | |
| Record name | delta-Benzoylvaleric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40194356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4144-62-1 | |
| Record name | 5-Benzoylvaleric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4144-62-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | delta-Benzoylvaleric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004144621 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4144-62-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11351 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | delta-Benzoylvaleric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40194356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 6-oxo-6-phenylhexanoic acid (also known as 5-benzoylpentanoic acid) in the context of biphenyl degradation?
A: 6-oxo-6-phenylhexanoic acid is a key intermediate in the newly proposed metabolic pathway for the degradation of biphenyl and related compounds. Research suggests that it is generated from 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid (HOPDA) through enzymatic transformations. [, ] This pathway highlights a new route for the breakdown of biphenyl, a significant environmental pollutant.
Q2: The provided research mentions a "HOPDA reducing enzyme." What role does this enzyme play in the metabolic pathway, and how was 6-oxo-6-phenylhexanoic acid implicated in this process?
A: The HOPDA reducing enzyme is crucial for converting HOPDA to downstream metabolites. Specifically, the research identified an isozyme, HOPDA reducing enzyme III, that selectively reduces a specific double bond within the HOPDA molecule. [] While the papers don't directly link this enzyme's action to the formation of 6-oxo-6-phenylhexanoic acid, they demonstrate the enzymatic transformations occurring within this pathway, ultimately leading to the formation of various breakdown products, including 6-oxo-6-phenylhexanoic acid. [, ]
Q3: One study mentions the co-crystal structure of 3-hydroxydecanoyl-(acyl carrier protein) dehydratase from Yersinia pestis with 6-oxo-6-phenylhexanoic acid. [] What is the significance of this finding?
A: Although the abstract lacks details, the co-crystallization of 6-oxo-6-phenylhexanoic acid with 3-hydroxydecanoyl-(acyl carrier protein) dehydratase from Yersinia pestis suggests a potential interaction between this enzyme and the compound. [] Further research is needed to understand the nature and implications of this interaction. This finding could point towards a broader role of 6-oxo-6-phenylhexanoic acid in bacterial metabolism or potentially as a starting point for the development of novel antimicrobial agents.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
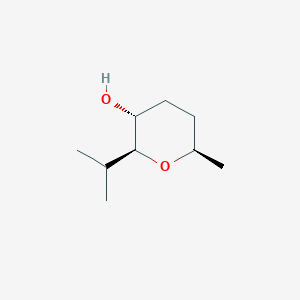
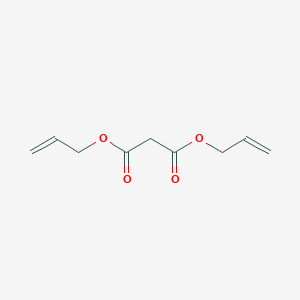


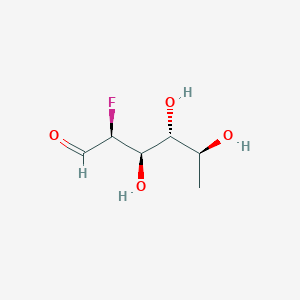
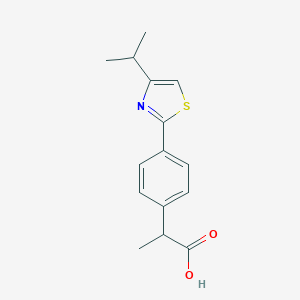
![Bis[4-(2-hydroxyethoxy)phenyl] sulfone](/img/structure/B160617.png)
![3,9-Bis[2-(3,5-diamino-2,4,6-triazaphenyl)ethyl]-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B160618.png)
